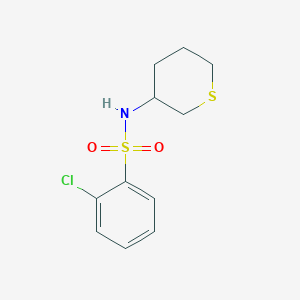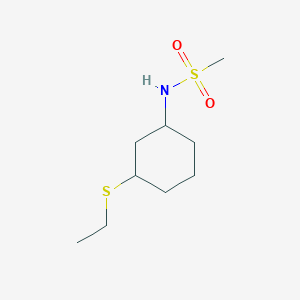![molecular formula C9H7BrFN3 B7584749 1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole is a chemical compound that belongs to the class of triazole compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science.
Applications De Recherche Scientifique
1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antifungal, antibacterial, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, this compound has been investigated for its potential use as a herbicide and a material for organic electronics.
Mécanisme D'action
The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole varies depending on its application. In the case of antifungal activity, it has been found to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. In the case of antibacterial activity, it has been found to inhibit the activity of bacterial enzymes involved in cell wall synthesis. In the case of antitumor activity, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole has been found to have various biochemical and physiological effects, depending on its application. In the case of antifungal activity, it has been found to cause a decrease in ergosterol levels, leading to fungal cell death. In the case of antibacterial activity, it has been found to inhibit the growth of bacterial cells. In the case of antitumor activity, it has been found to induce apoptosis in cancer cells, leading to tumor regression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole in lab experiments include its high potency and specificity, as well as its ability to target a wide range of biological processes. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of 1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole. One direction is the further investigation of its potential applications in medicinal chemistry, including its use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is the study of its potential as a herbicide and a material for organic electronics. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, as well as its environmental impact.
Méthodes De Synthèse
The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole can be achieved through various methods. One of the most commonly used methods is the reaction of 4-bromo-3-fluorobenzyl chloride with sodium azide in the presence of a copper catalyst. The resulting product is then treated with acetic acid to obtain the desired compound. Another method involves the reaction of 4-bromo-3-fluorobenzyl alcohol with triazole in the presence of a base.
Propriétés
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3/c10-8-2-1-7(3-9(8)11)4-14-6-12-5-13-14/h1-3,5-6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIHSSJGPYJDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=NC=N2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)



![5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)


![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)
![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
![2-[(3,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584735.png)

![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone](/img/structure/B7584771.png)